molecular formula C19H15NO6 B564413 (R)-Acenocoumarol CAS No. 66556-77-2

(R)-Acenocoumarol

Cat. No. B564413
CAS RN: 66556-77-2
M. Wt: 353.33
InChI Key: VABCILAOYCMVPS-OAHLLOKOSA-N
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Description

(R)-Acenocoumarol is an anticoagulant drug used to prevent blood clots in patients with certain medical conditions. It is a synthetic derivative of warfarin, and is a member of the coumarin family of anticoagulants. (R)-Acenocoumarol is a racemic mixture of (R)- and (S)-enantiomers, and has been used since the 1950s to treat and prevent blood clots. It is used to reduce the risk of stroke, heart attack, and pulmonary embolism in patients with atrial fibrillation, deep vein thrombosis, and other conditions.

Scientific Research Applications

  • Genotype-Based Dosing Algorithms : A study by Cerezo-Manchado et al. (2012) developed a prediction algorithm for acenocoumarol dosing using clinical data and polymorphisms in VKORC1, CYP2C9*, and CYP4F2 genes, aiding in steady dosing for about 50% of patients in their validation cohort (Cerezo-Manchado et al., 2012).

  • Efficacy and Safety in Various Conditions : Trailokya et al. (2016) evaluated acenocoumarol's efficacy and safety across different age groups and conditions such as atrial fibrillation, cardiac valve replacement, and deep vein thrombosis. They noted its stability of anticoagulant effect and economic advantage for long-term use (Trailokya et al., 2016).

  • Pharmacogenetics : Research by Saraeva et al. (2007) investigated the association between acenocoumarol dose requirements and genetic polymorphisms related to its metabolism (CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP3A5) and transport (ABCB1) (Saraeva et al., 2007).

  • Metabolic Pathways and Drug Interactions : Thijssen et al. (2000) identified that CYP2C9 is the principal enzyme in acenocoumarol metabolism, and its interactions with other drugs can significantly affect anticoagulant therapy (Thijssen et al., 2000).

  • Pharmacokinetics of Enantiomers : Godbillon et al. (1981) studied the pharmacokinetics of R(+)- and S(-)-acenocoumarol, revealing stereoselective differences in their metabolic clearance (Godbillon et al., 1981).

  • Anticoagulant Activity of Enantiomers : Meinertz et al. (1978) discovered that the R(+) enantiomer of acenocoumarol is more potent as an anticoagulant than the S(-) enantiomer (Meinertz et al., 1978).

  • Analytical Methodologies for Acenocoumarol : Chaudhari et al. (2020) provided an overview of various analytical methodologies for acenocoumarol evaluation, highlighting the importance of understanding its physicochemical properties for the development of new analytical methods (Chaudhari et al., 2020).

  • Therapeutic Drug Monitoring : Pelaez et al. (2018) developed a nanoplasmonic sensing device for rapid monitoring of acenocoumarol levels in plasma, demonstrating its potential for personalized treatment (Pelaez et al., 2018).

  • VKORC1 Gene Polymorphisms and Acenocoumarol Dosing : A study by De et al. (2014) on the influence of VKORC1 gene polymorphisms on acenocoumarol dosing in patients with cerebral venous thrombosis highlighted the importance of genetic testing in anticoagulation therapy (De et al., 2014).

properties

IUPAC Name

4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873368
Record name (R)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66556-77-2
Record name (R)-Acenocoumarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66556-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Acenocoumarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENOCOUMAROL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRD7912W79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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